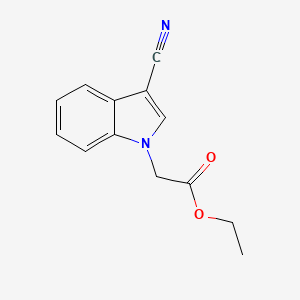![molecular formula C22H23NO2S B10898440 3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10898440.png)
3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE is an organic compound that features a benzamide core structure with isopropylphenoxy and thienylmethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
作用机制
The mechanism of action for 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The isopropylphenoxy and thienylmethyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
Similar Compounds
4-[(3-Methoxyphenoxy)methyl]-N-(2-thienylmethyl)benzamide: This compound has a similar structure but with a methoxy group instead of an isopropyl group.
3-[(4-Isopropylphenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide: This compound features a methoxyphenyl group instead of a thienylmethyl group.
Uniqueness
The uniqueness of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropylphenoxy group may provide steric hindrance, affecting its interaction with other molecules, while the thienylmethyl group can contribute to its electronic properties.
属性
分子式 |
C22H23NO2S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
3-[(4-propan-2-ylphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO2S/c1-16(2)18-8-10-20(11-9-18)25-15-17-5-3-6-19(13-17)22(24)23-14-21-7-4-12-26-21/h3-13,16H,14-15H2,1-2H3,(H,23,24) |
InChI 键 |
IHBFTMHYUIDRMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10898357.png)
![3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanecarbohydrazide](/img/structure/B10898367.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898372.png)
![1-Ethyl-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10898375.png)
![1-methyl-6-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898386.png)
![2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-6-phenyl-pyrimidin-4-ol](/img/structure/B10898399.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10898401.png)
![{3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B10898407.png)
![(3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10898414.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B10898426.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898433.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10898438.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898448.png)
